1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is a member of isoquinolines, an aromatic ether, a diether and an isoquinoline alkaloid .
Synthesis Analysis
The synthesis of this compound has been described in several studies . The synthesis process often involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The reactions often involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . The compound has a melting point of -30 °C and a density of 1.064 g/mL at 25 °C .
Scientific Research Applications
Directed Synthesis and Enantiomer Resolution
The synthesis of enantiomers of related tetrahydroisoquinoline derivatives has been explored through dynamic kinetic resolution, highlighting the potential for precise synthetic applications in producing compounds with high enantiopurity and good yields. This process is crucial for obtaining specific enantiomers for further pharmacological testing (Paál et al., 2008).
Analgesic and Anti-Inflammatory Effects
Research on synthetic analogs of isoquinoline alkaloids, including compounds closely related to 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has identified promising agents with significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Rakhmanova et al., 2022).
Lipase-Catalyzed Kinetic Resolution
The lipase-catalyzed kinetic resolution of tetrahydroisoquinoline derivatives demonstrates a method for enantiomer separation, providing insights into the production of compounds with specific stereochemical configurations. This technique underscores the importance of enzymatic processes in the chiral resolution of pharmacologically relevant molecules (Paál et al., 2008).
Evaluation of Therapeutic and Toxicological Properties
Studies evaluating the local anesthetic activity, acute toxicity, and structure-toxicity relationship of tetrahydroisoquinoline derivatives have offered valuable data on their pharmacodynamic and pharmacokinetic properties, including insights into their safety profiles. These investigations are vital for understanding the therapeutic potential and limitations of new compounds (Azamatov et al., 2023).
Novel Syntheses and Heterocyclic Chemistry
Research into the reactions and syntheses of isoquinoline derivatives has led to the development of new methods for constructing complex heterocyclic structures, contributing to the diverse applications of these compounds in medicinal chemistry and beyond (Granik et al., 1982).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-11-9-5-6-12(15-2)13(16-3)10(9)7-8-14-11;/h5-6,11,14H,4,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYGCKOAVPPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C(=C(C=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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